REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].[CH2:8](Br)[CH:9]=C.[CH3:12]COCC>>[CH2:1]([C:2]1([CH3:12])[CH2:6][CH2:5][CH2:4][C:3]1=[O:7])[CH:8]=[CH2:9]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCC1)=O
|
Name
|
|
Quantity
|
0.07 L
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
sodium tert.-amylate
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1(C(CCC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |